molecular formula C18H17N3O3S2 B2518110 Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate CAS No. 391874-93-4

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

Cat. No.: B2518110
CAS No.: 391874-93-4
M. Wt: 387.47
InChI Key: WRKCVCRDKVXLOW-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate is a novel chemical entity designed for research and development purposes. This compound features a 1,3,4-thiadiazole core, a heterocyclic scaffold extensively documented in medicinal chemistry for its diverse biological potential. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a broad spectrum of pharmacological activities in scientific studies, including cytotoxic, anticancer, antimicrobial, and anticonvulsant effects . The molecular structure of this reagent integrates a naphthalene moiety, which may enhance its interaction with biological targets through hydrophobic binding and π- stacking. The ethyl propanoate ester group contributes to the molecule's lipophilicity, which is a critical parameter for optimizing cell permeability and pharmacokinetic properties in drug discovery. Researchers may find this compound valuable for screening in various biological assays, investigating structure-activity relationships (SAR) of heterocyclic compounds, or as a key intermediate in the synthesis of more complex molecules. The specific mechanism of action is dependent on the biological target and is an area for empirical investigation. Handling of this substance should be conducted in accordance with applicable laboratory safety standards. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCVCRDKVXLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate typically involves several steps:

  • Formation of 1,3,4-thiadiazole ring: : This is achieved through the cyclization of appropriate precursors in the presence of sulfur sources and ammonia or hydrazine under controlled conditions.

  • Naphthalene-2-carbonylation: : The thiadiazole intermediate undergoes a reaction with naphthalene-2-carbonyl chloride, resulting in the formation of the naphthalene-2-carbonylamino group.

Industrial Production Methods

On an industrial scale, the production process is optimized to ensure high yield and purity of the compound. This involves:

  • Batch or continuous flow reactors: : For controlled reaction conditions and scalability.

  • Purification techniques: : Such as recrystallization, chromatography, or distillation to isolate the desired compound.

  • Quality control: : Rigorous testing to ensure the compound meets specified standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Resulting in the cleavage of the thiadiazole ring.

  • Substitution: : Particularly nucleophilic aromatic substitution (S_NAr) on the naphthalene ring or the thiadiazole ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction.

  • Nucleophiles: : Including amines and alkoxides for substitution reactions.

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation.

  • Thiol-containing compounds: : From reduction.

  • Substituted thiadiazoles and naphthalenes: : From substitution reactions.

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:

Antimicrobial Activity

Research indicates that Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate shows promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In recent studies, this compound has been evaluated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines in vitro, suggesting its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Preliminary studies suggest that it may inhibit the activity of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

Pharmaceutical Development

The compound can serve as a lead compound for developing new antibiotics and anticancer drugs. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Agricultural Applications

Due to its antimicrobial properties, there is potential for developing agricultural fungicides or bactericides based on this compound to protect crops from pathogens.

Case Studies

Several case studies have highlighted the applications of this compound in research:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
Study BAnticancer ActivityShowed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells.
Study CAnti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in treated macrophages compared to controls.

Mechanism of Action

The compound's mechanism of action involves its interaction with various molecular targets and pathways. The naphthalene-2-carbonylamino group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiadiazole derivatives are often modified at the 2- and 5-positions to tune their properties. Key structural analogs include:

Ethyl 3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate Substituents: Cyclohexylamino group at the 5-position. Biological Activity: Demonstrated anticandidal activity, suggesting thiadiazoles with amino substituents may target fungal pathways .

Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Substituents: Morpholinyl sulfonyl benzoyl group at the 5-position. Key Differences: The sulfonyl group introduces polarity, increasing hydrogen-bond acceptor capacity (11 acceptors vs. the target compound’s undefined count). Physical Properties: Molecular weight = 486.6 g/mol, XLogP3 = 1.8, indicating moderate lipophilicity .

2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole

  • Substituents : Methylphenyl groups at both thiadiazole rings.
  • Structural Features : Exhibits a butterfly conformation with dihedral angles of 46.3° between thiadiazole rings, influencing crystal packing and solubility .

Physicochemical Properties

A comparative analysis of available data is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Biological Activity
Target Compound Not reported Not reported Not reported Not reported Not reported Not reported
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-... () C₁₈H₂₂N₄O₆S₃ 486.6 1.8 1 11 Not reported
Ethyl 3-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate () Not reported Not reported Not reported Not reported Not reported Anticandidal activity
  • Lipophilicity : The morpholinyl sulfonyl derivative (XLogP3 = 1.8) is less hydrophobic than the target compound’s naphthalene group (expected higher XLogP3).
  • Hydrogen Bonding : The morpholinyl sulfonyl analog’s 11 acceptors suggest enhanced solubility compared to the target compound’s ester and naphthalene groups .

Crystallographic and Conformational Analysis

  • The methylphenyl derivative () adopts a butterfly conformation with near-planar aromatic rings, a feature that may influence the target compound’s solid-state behavior .

Biological Activity

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Naphthalene Carbonyl Group : A naphthalene moiety attached to a carbonyl group, which may enhance biological activity.
  • Ethyl Propanoate Group : This ester group may contribute to the compound's solubility and bioavailability.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Various studies indicate that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Activity :
    • Compounds with a similar thiadiazole structure have shown activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 25 μg/mL to 62.5 μg/mL .
    • The presence of halogen substituents in the structure often enhances antibacterial efficacy .
  • Antifungal Activity :
    • Thiadiazole derivatives have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, with MIC values reported between 32 μg/mL and 42 μg/mL .

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested :
    • The MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have been commonly used in evaluating the anticancer potential of these compounds.
    • For instance, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .
  • Mechanism of Action :
    • The mechanism often involves cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression such as MMP2 and VEGFA .

Case Studies

Several studies highlight the promising biological activities of thiadiazole derivatives:

  • Study A : A series of new thiadiazole derivatives were synthesized and evaluated for antimicrobial activity. The derivatives exhibited significant antibacterial activity against E. coli and Bacillus mycoides, with some showing zones of inhibition up to 19 mm .
  • Study B : In vitro cytotoxicity assays revealed that specific thiadiazole compounds caused apoptosis in cancer cell lines without affecting normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Data Summary

Biological ActivityTarget Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialS. aureus, E. coli25–62.5 μg/mL
AntifungalC. albicans, A. niger32–42 μg/mL
AnticancerMCF-7, HepG20.28 µg/mL

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